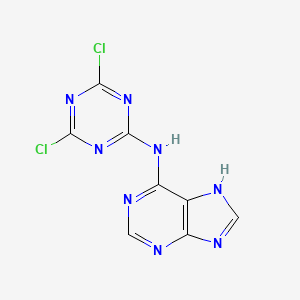![molecular formula C2H6Cl4STi B12556529 [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1) CAS No. 192721-31-6](/img/structure/B12556529.png)
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) is a complex organotitanium compound. This compound is notable for its unique structure, which includes a titanium center coordinated to a tetrachloromethyl group and a lambda6-sulfanyl group. The presence of these groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) typically involves the reaction of titanium tetrachloride with a suitable organosulfur compound under controlled conditions. One common method involves the use of tetrachloromethane and a sulfur-containing reagent in the presence of a titanium source. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) suitable for various applications .
化学反応の分析
Types of Reactions
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the titanium center.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: The tetrachloromethyl and lambda6-sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium oxides, while substitution reactions can produce a variety of organotitanium compounds with different functional groups .
科学的研究の応用
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) has several scientific research applications:
作用機序
The mechanism of action of [Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) involves its interaction with various molecular targets. The titanium center can coordinate with different ligands, facilitating catalytic processes. The compound’s reactivity is influenced by the electronic properties of the tetrachloromethyl and lambda6-sulfanyl groups, which can modulate the activity of the titanium center .
類似化合物との比較
Similar Compounds
Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications but lacks the unique properties imparted by the tetrachloromethyl and lambda6-sulfanyl groups.
Tetrachloromethane: While not a titanium compound, it shares the tetrachloromethyl group and is used in various chemical reactions.
Organotitanium Compounds: Other organotitanium compounds with different organic groups attached to the titanium center.
Uniqueness
[Tetrachloro(methyl)-lambda~6~-sulfanyl]methane–titanium (1/1) is unique due to the combination of the tetrachloromethyl and lambda6-sulfanyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specialized applications in catalysis and material science .
特性
CAS番号 |
192721-31-6 |
|---|---|
分子式 |
C2H6Cl4STi |
分子量 |
251.8 g/mol |
IUPAC名 |
tetrachloro(dimethyl)-λ6-sulfane;titanium |
InChI |
InChI=1S/C2H6Cl4S.Ti/c1-7(2,3,4,5)6;/h1-2H3; |
InChIキー |
DKEGVRYJRGLAFV-UHFFFAOYSA-N |
正規SMILES |
CS(C)(Cl)(Cl)(Cl)Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


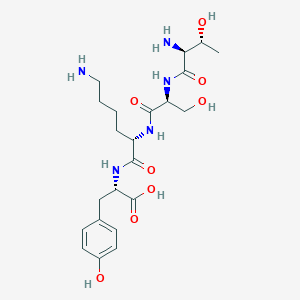

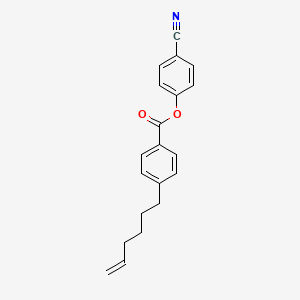
![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)


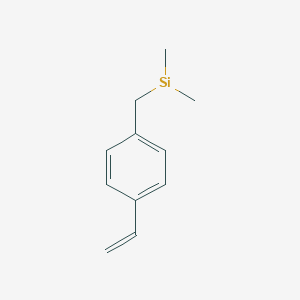
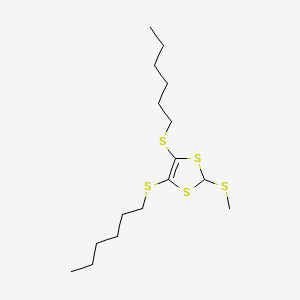
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
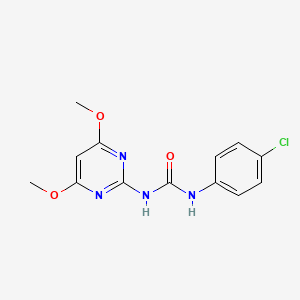
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](methoxy)dimethylsilane](/img/structure/B12556507.png)
